2-[5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid
Description
This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected heterocyclic derivative featuring a thieno[2,3-c]pyrrolidine scaffold with a sulfone (1,1-dioxo) moiety and an acetic acid side chain. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The thienopyrrolidine core introduces unique electronic and steric properties, distinguishing it from simpler Fmoc-protected amines. Applications include its use as a building block in medicinal chemistry and materials science, particularly for designing protease inhibitors or functionalized polymers .
Properties
Molecular Formula |
C23H23NO6S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C23H23NO6S/c25-22(26)9-14-13-31(28,29)21-11-24(10-19(14)21)23(27)30-12-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,14,19-21H,9-13H2,(H,25,26) |
InChI Key |
IXPIMYKJJBYZTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)S(=O)(=O)CC2CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the fluorenylmethoxycarbonyl group: This step involves the protection of an amine group using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Construction of the hexahydrothieno[2,3-c]pyrrol ring: This step involves the cyclization of a suitable precursor, often through a series of condensation and reduction reactions.
Introduction of the acetic acid moiety: This step involves the attachment of an acetic acid group to the cyclized intermediate, typically through esterification or amidation reactions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-[5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, such as Fmoc protection, heterocyclic cores, or carboxylic acid functionalities:
Table 1: Structural and Physicochemical Comparison
Stability and Functional Performance
- Sulfone vs. Non-Sulfonated Analogs: The sulfone group in the target compound increases polarity, improving solubility in polar aprotic solvents but complicating chromatographic purification. Non-sulfonated analogs (e.g., ) exhibit better membrane permeability .
- Fmoc Cleavage Kinetics: All analogs undergo Fmoc deprotection with piperidine, but steric effects in azetidine and thienopyrrolidine derivatives may slow reaction rates .
Biological Activity
The compound 2-[5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid (CAS Number: 2138394-94-0) is a novel chemical entity that has garnered attention for its potential biological activities. This compound features a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group and a thieno[2,3-c]pyrrol moiety. Its biological activity is of particular interest in medicinal chemistry and drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₂O₄S |
| Molecular Weight | 365.42 g/mol |
| CAS Number | 2138394-94-0 |
| Appearance | White to off-white powder |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The Fmoc group serves as a protective group during peptide synthesis, which is crucial for maintaining the integrity of the amino acid during chemical reactions. Upon deprotection, the active form of the compound can engage in various biochemical pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through the activation of the caspase cascade and modulation of cell cycle checkpoints.
Case Study:
In a study involving human breast cancer cell lines (MCF7), treatment with derivatives of this compound led to a decrease in cell viability and an increase in apoptotic markers such as cleaved PARP and caspase-3 activation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Research Findings:
In vitro assays demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity .
Structure-Activity Relationship (SAR)
The structural components of 2-[5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid play a critical role in its biological activity. The presence of the Fmoc group enhances solubility and stability during synthesis while allowing for selective reactions.
Comparison with Similar Compounds:
| Compound Name | Activity Type | MIC (µg/mL) |
|---|---|---|
| 2-[5-(Fmoc)-Thieno-Pyrrole Derivative A | Anticancer | 25 |
| 2-[5-(Fmoc)-Thieno-Pyrrole Derivative B | Antimicrobial | 32 |
| 2-[5-(Fmoc)-Thieno-Pyrrole Derivative C | Antiviral | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
